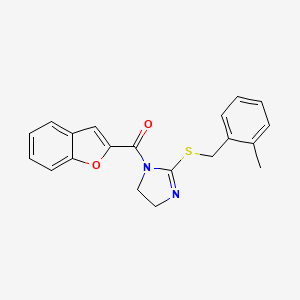

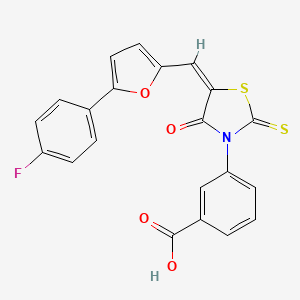

![molecular formula C12H14N4O2 B2510818 N-isopropyl-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide CAS No. 440331-84-0](/img/structure/B2510818.png)

N-isopropyl-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-isopropyl-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide” is a complex organic compound. It contains a 1,2,3-triazine ring, which is a six-membered aromatic ring with three nitrogen atoms and three carbon atoms . The compound also has an isopropyl group (a carbon atom attached to two methyl groups and one hydrogen atom), an acetamide group (a carbonyl group attached to a nitrogen atom), and a 4-oxobenzo group (a benzene ring with a carbonyl group at the 4-position) .

Synthesis Analysis

The synthesis of 1,2,3-triazine derivatives often involves the addition of tert-butyl nitrite to the vinylogous position of vinyl diazo compounds . This formal [5 + 1] cycloaddition occurs under mild conditions with high functional group tolerance and regioselectivity .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazine ring, an isopropyl group, an acetamide group, and a 4-oxobenzo group . The exact structure would depend on the specific positions of these groups on the molecule.Chemical Reactions Analysis

1,2,3-Triazine derivatives can undergo a variety of chemical reactions. For example, 1,2,3-triazine 1-oxides are formed by the addition of tert-butyl nitrite to the vinylogous position of vinyl diazo compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, triazine derivatives exhibit positive energy content and densities subject to fused triazole and triazine framework and various functional groups .Scientific Research Applications

Anticancer and Antimicrobial Activities

- Research has demonstrated that certain derivatives of triazine, a category to which N-isopropyl-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide belongs, possess notable anticancer and antimicrobial activities. Specifically, compounds with triazole, triazolo[5,1-c][1,2,4]triazine, and pyrazolo[5,1-c][1,2,4]triazine moieties, similar in structure to the chemical , have been synthesized and found effective against cancer and microbial infections (Riyadh, Kheder, & Asiry, 2013).

Synthesis and Utility of Related Compounds

- The synthesis and applications of related compounds, such as 2-pyridone, pyrazolo[3,4-d]-1,2,3-triazine, and pyrazolo[3,4-d]- and [1,5-a]-pyrimidine derivatives, offer insights into the potential utility of this compound. These compounds have been synthesized through various chemical reactions and have potential applications in different scientific fields (Dawood, Farag, & Khedr, 2008).

Degradation Studies and Environmental Impact

- A study on the degradation kinetics of atrazine, a compound structurally similar to this compound, and its degradation products with ozone and OH radicals provides valuable information. It helps in understanding the environmental impact and degradation behavior of such compounds (Acero, Stemmler, & Gunten, 2000).

Potential in Alzheimer's Disease Treatment

- There is evidence that some 4-oxobenzo[d]1,2,3-triazin derivatives, which are chemically related to this compound, show promise as potent agents against Alzheimer's disease. These compounds have been synthesized and tested for their inhibitory activity against acetylcholinesterase and butyrylcholinesterase, key enzymes involved in Alzheimer's (Hosseini et al., 2019).

Antimicrobial and Anticancer Properties

- The synthesis of related heterocycles incorporating antipyrine moiety has shown that these compounds exhibit significant antimicrobial and anticancer properties. This suggests a potential area of application for this compound in medical research (Bondock, Rabie, Etman, & Fadda, 2008).

Future Directions

The future research directions could involve further exploration of the synthesis, properties, and potential applications of this compound and related compounds . This could include the development of more efficient synthesis methods, investigation of the compound’s mechanism of action, and evaluation of its potential uses in various fields .

Properties

IUPAC Name |

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c1-8(2)13-11(17)7-16-12(18)9-5-3-4-6-10(9)14-15-16/h3-6,8H,7H2,1-2H3,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTBUQZTUHVHGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CN1C(=O)C2=CC=CC=C2N=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

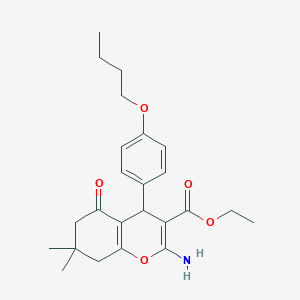

![{4-[(2-Pyridin-3-ylpiperidin-1-yl)sulfonyl]phenyl}amine](/img/structure/B2510737.png)

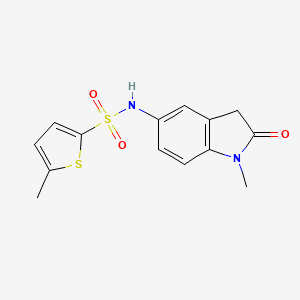

![furan-2-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2510741.png)

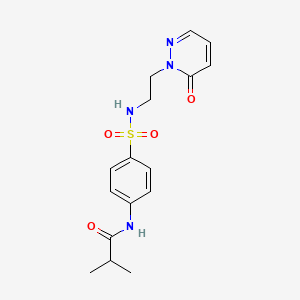

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B2510751.png)

![4-(ethylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2510752.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2510758.png)